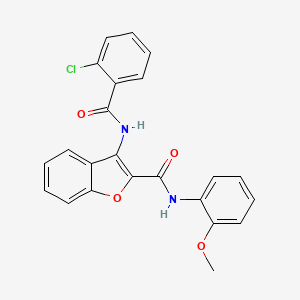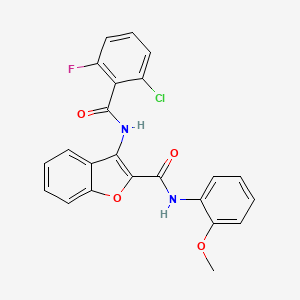
3-(2-chlorobenzamido)-N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-chlorobenzamido)-N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide, also known as CMB-2, is a chemical compound that has been studied for its potential applications in a variety of scientific fields. CMB-2 is a member of the benzamido-benzofuran family of compounds and is composed of a benzamido group, a benzofuran group, and a carboxamide group. CMB-2 has been found to possess a range of unique properties that make it an attractive compound for scientific research.
Applications De Recherche Scientifique
3-(2-chlorobenzamido)-N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide has been studied for its potential applications in a variety of scientific fields. 3-(2-chlorobenzamido)-N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide has been found to possess strong antioxidant, anti-inflammatory, and antifungal properties, making it a potential candidate for the treatment of various diseases. In addition, 3-(2-chlorobenzamido)-N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide has been found to possess strong anticonvulsant and neuroprotective properties, making it a potential candidate for the treatment of neurological disorders such as epilepsy and Alzheimer’s disease. 3-(2-chlorobenzamido)-N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide has also been studied for its potential applications in cancer research, as it has been found to possess strong cytotoxic and apoptotic activities.
Mécanisme D'action
The exact mechanism of action of 3-(2-chlorobenzamido)-N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide is not yet fully understood. However, it is believed that 3-(2-chlorobenzamido)-N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide exerts its effects by binding to various intracellular targets, such as enzymes and receptors. 3-(2-chlorobenzamido)-N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide has been found to bind to and inhibit the activity of enzymes involved in the synthesis of proinflammatory mediators, such as cyclooxygenase-2 and lipoxygenase. In addition, 3-(2-chlorobenzamido)-N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide has been found to bind to and activate certain receptors, such as the serotonin 5-HT2A receptor.
Biochemical and Physiological Effects
3-(2-chlorobenzamido)-N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide has been found to possess a range of biochemical and physiological effects. 3-(2-chlorobenzamido)-N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide has been found to possess strong antioxidant and anti-inflammatory properties, which may be beneficial in the treatment of a variety of diseases. In addition, 3-(2-chlorobenzamido)-N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide has been found to possess strong anticonvulsant and neuroprotective properties, which may be beneficial in the treatment of neurological disorders such as epilepsy and Alzheimer’s disease. 3-(2-chlorobenzamido)-N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide has also been found to possess strong cytotoxic and apoptotic activities, which may be beneficial in the treatment of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
3-(2-chlorobenzamido)-N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide is an attractive compound for scientific research due to its unique properties. 3-(2-chlorobenzamido)-N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide is relatively stable and easy to synthesize, making it an ideal candidate for laboratory experiments. In addition, 3-(2-chlorobenzamido)-N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide is non-toxic and relatively inexpensive, making it a cost-effective option for scientific research. However, 3-(2-chlorobenzamido)-N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide is not as widely studied as other compounds, and its exact mechanism of action is still not fully understood.
Orientations Futures
There are a number of potential future directions for 3-(2-chlorobenzamido)-N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide research. 3-(2-chlorobenzamido)-N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide could be further studied for its potential applications in the treatment of various diseases, such as cancer and neurological disorders. In addition, 3-(2-chlorobenzamido)-N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide could be studied for its potential applications in drug design, as it has been found to possess strong binding affinity for certain receptors. 3-(2-chlorobenzamido)-N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide could also be studied for its potential applications in the development of new therapeutic agents, as it has been found to possess strong antioxidant, anti-inflammatory, and antifungal properties. Finally, 3-(2-chlorobenzamido)-N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide could be further studied for its potential applications in the development of new materials, as it has been found to possess strong binding properties.
Méthodes De Synthèse
3-(2-chlorobenzamido)-N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide can be synthesized using a variety of methods. One of the most common methods involves the reaction of 2-chlorobenzamido-N-methoxyphenyl-1-benzofuran-2-carboxylic acid with anhydrous ammonia or ammonium chloride in a polar solvent such as methanol. The reaction is allowed to proceed for a few hours and the resulting product is purified by recrystallization or chromatography. Other methods for synthesizing 3-(2-chlorobenzamido)-N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide include the reaction of 2-chlorobenzamido-N-methoxyphenyl-1-benzofuran-2-carboxylic acid with a base such as potassium hydroxide or sodium hydroxide, the reaction of 2-chlorobenzamido-N-methoxyphenyl-1-benzofuran-2-carboxylic acid with an amine such as trimethylamine, and the reaction of 2-chlorobenzamido-N-methoxyphenyl-1-benzofuran-2-carboxylic acid with an alcohol such as methanol or ethanol.
Propriétés
IUPAC Name |
3-[(2-chlorobenzoyl)amino]-N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClN2O4/c1-29-19-13-7-5-11-17(19)25-23(28)21-20(15-9-3-6-12-18(15)30-21)26-22(27)14-8-2-4-10-16(14)24/h2-13H,1H3,(H,25,28)(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXIXYTZOUNACQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B6489733.png)
![N-(1,3-benzothiazol-2-yl)-2-{[6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B6489742.png)
![2-{[6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B6489745.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[2-(furan-2-yl)-6,8-dimethyl-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B6489753.png)
![1,3-dimethyl-5-[(2-oxo-2-phenylethyl)sulfanyl]-7-(thiophen-2-yl)-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B6489771.png)
![5-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-1,3-dimethyl-7-(thiophen-2-yl)-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B6489778.png)

![2-oxo-N-[2-(phenylcarbamoyl)-1-benzofuran-3-yl]-2H-chromene-3-carboxamide](/img/structure/B6489808.png)
![2-{[1-ethyl-3-methyl-7-oxo-6-(2-phenylethyl)-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B6489816.png)

![N-(2,3-dimethylphenyl)-2-{[1-ethyl-3-methyl-7-oxo-6-(2-phenylethyl)-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}acetamide](/img/structure/B6489819.png)

![N-(2-methoxyphenyl)-3-[3-(trifluoromethyl)benzamido]-1-benzofuran-2-carboxamide](/img/structure/B6489826.png)
![3-[2-(4-chlorophenoxy)acetamido]-N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide](/img/structure/B6489830.png)